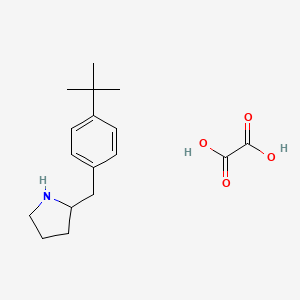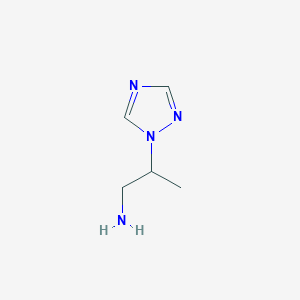
N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as 4-AM-2-MePh-DMPO, is a small molecule with a wide range of applications in scientific research. It is a synthetic compound that has been used in various fields, such as drug discovery, materials science, and biochemistry. 4-AM-2-MePh-DMPO has been studied for its potential to act as a catalyst in various reactions, as well as its ability to interact with proteins and other molecules.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide involves the reaction of 4-Amino-2-methylphenol with 3,4-dimethylphenol in the presence of sodium hydroxide to form 2-(3,4-dimethylphenoxy)-4-amino-6-methylphenol. This intermediate is then reacted with chloroacetyl chloride to form N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide.
Starting Materials
4-Amino-2-methylphenol, 3,4-dimethylphenol, Sodium hydroxide, Chloroacetyl chloride
Reaction
Step 1: 4-Amino-2-methylphenol is reacted with 3,4-dimethylphenol in the presence of sodium hydroxide to form 2-(3,4-dimethylphenoxy)-4-amino-6-methylphenol., Step 2: 2-(3,4-dimethylphenoxy)-4-amino-6-methylphenol is reacted with chloroacetyl chloride to form N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide.
作用机制
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamideDMPO is not fully understood. However, it is believed to act as a catalyst in various reactions, as well as interact with proteins and other molecules. It is thought to act as a Lewis acid, meaning it can accept electrons from other molecules. It is also believed to act as a Bronsted acid, meaning it can donate protons to other molecules. In addition, it is thought to act as an electrophile, meaning it can react with nucleophiles.
生化和生理效应
The biochemical and physiological effects of N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamideDMPO are not fully understood. However, it is believed to have some effects on the body, such as the inhibition of enzymes and the modulation of cell signaling pathways. It has also been shown to have some effects on the immune system, such as the stimulation of cytokine production. In addition, it has been shown to have some effects on the nervous system, such as the modulation of neurotransmitter release.
实验室实验的优点和局限性
The advantages of using N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamideDMPO in lab experiments include its low cost and its ability to act as a catalyst in various reactions. It is also relatively easy to synthesize and can be stored for long periods of time. The main limitation of using N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamideDMPO in lab experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamideDMPO. One potential direction is to explore its potential use in drug discovery, as it has been shown to have some effects on the body. Another potential direction is to explore its potential use in materials science, as it has been used in the synthesis of polymers. A third potential direction is to explore its potential use in biochemistry, as it has been used in the synthesis of peptides and peptidomimetics. Finally, a fourth potential direction is to explore its potential use in the synthesis of organic compounds, such as dyes, pigments, and pharmaceuticals.
科学研究应用
N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamideDMPO has been studied for its potential to act as a catalyst in various reactions, as well as its ability to interact with proteins and other molecules. It has been used in the synthesis of peptides, peptidomimetics, and other small molecules. It has also been used in the synthesis of polymers, such as polyamides and polyesters. In addition, N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamideDMPO has been used in the synthesis of organic compounds, such as dyes, pigments, and pharmaceuticals.
属性
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-6-15(9-12(11)2)21-10-17(20)19-16-7-5-14(18)8-13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVBFOKZHSFFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)



![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)